2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 773121-23-6
VCID: VC6698603
InChI: InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+
SMILES: CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Molecular Formula: C11H9F3O3
Molecular Weight: 246.185

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid

CAS No.: 773121-23-6

Cat. No.: VC6698603

Molecular Formula: C11H9F3O3

Molecular Weight: 246.185

* For research use only. Not for human or veterinary use.

2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid - 773121-23-6

Specification

CAS No. 773121-23-6
Molecular Formula C11H9F3O3
Molecular Weight 246.185
IUPAC Name (E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+
Standard InChI Key SZHVEHBNTSXDOL-UHFFFAOYSA-N
SMILES CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, reflecting its trans-configuration (E-isomer) at the double bond . Its molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol . The presence of the trifluoromethoxy (-OCF₃) group distinguishes it from simpler phenylpropanoic acid derivatives.

Table 1: Key Identifiers of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic Acid

PropertyValueSource
CAS Registry Number773121-23-6
Molecular FormulaC₁₁H₉F₃O₃
Molecular Weight246.18 g/mol
SMILES NotationC/C(=C\C1=CC=C(C=C1)OC(F)(F)F)/C(=O)O
InChIKeySZHVEHBNTSXDOL-VOTSOKGWSA-N
European EC Number968-372-5

Structural Features

The compound’s structure comprises:

  • An α,β-unsaturated carboxylic acid group, enabling conjugation and reactivity as a Michael acceptor.

  • A methyl group at the α-position, influencing steric and electronic properties.

  • A 4-(trifluoromethoxy)phenyl ring, contributing to hydrophobic interactions and resistance to oxidative metabolism.

The trifluoromethoxy group’s strong electron-withdrawing nature polarizes the aromatic ring, affecting the compound’s electronic distribution and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Route

The primary synthesis involves a Knoevenagel condensation between 4-(trifluoromethoxy)benzaldehyde and methyl acrylate, catalyzed by a base such as potassium carbonate (K₂CO₃). This reaction proceeds via a nucleophilic attack of the enolate intermediate on the aldehyde, followed by dehydration to form the α,β-unsaturated ester. Subsequent hydrolysis yields the target carboxylic acid.

Key Reaction Steps:

  • Condensation:
    4-(Trifluoromethoxy)benzaldehyde+Methyl acrylateK2CO3Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate\text{4-(Trifluoromethoxy)benzaldehyde} + \text{Methyl acrylate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate}

  • Ester Hydrolysis:
    Methyl esterH3O+2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid\text{Methyl ester} \xrightarrow{\text{H}_3\text{O}^+} \text{2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid}

Optimization Considerations

  • Catalyst Selection: Amines or weak bases enhance reaction efficiency.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve aldehyde solubility.

  • Temperature: Moderate heating (50–80°C) accelerates the reaction without promoting side products.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s XLogP3 value of 3.4 indicates significant lipophilicity, primarily due to the trifluoromethoxy group. This property suggests preferential partitioning into lipid membranes but may limit aqueous solubility. Experimental solubility data remain unpublished, though analogues with similar structures typically exhibit solubility in DMSO or ethanol.

Hydrogen Bonding and Rotational Freedom

  • Hydrogen Bond Donors: 1 (carboxylic acid -OH group) .

  • Hydrogen Bond Acceptors: 6 (three from -OCF₃, two from carboxylic acid, one from ether oxygen) .

  • Rotatable Bonds: 3 (C-C bonds in the prop-2-enoic acid chain and phenyl ring linkage) .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP33.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bond Count3
Topological Polar Surface Area54.4 Ų

Biological Activity and Research Applications

Research Applications

  • Medicinal Chemistry: Serves as a precursor in designing anti-inflammatory or anticancer agents .

  • Material Science: Fluorinated aromatic compounds are explored for liquid crystal or polymer applications.

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